![molecular formula C7H7BrO3S B6590363 Methyl 4-bromo-5-methoxythiophene-2-carboxylate CAS No. 1047630-22-7](/img/structure/B6590363.png)
Methyl 4-bromo-5-methoxythiophene-2-carboxylate
Overview
Description
Methyl 4-bromo-5-methoxythiophene-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic compound with a molecular formula of C8H7BrO3S and a molar mass of 267.1 g/mol.
Scientific Research Applications
Suzuki–Miyaura Coupling
“Methyl 4-bromo-5-methoxythiophene-2-carboxylate” can be used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Therapeutic Applications
Thiophene and its substituted derivatives, including “Methyl 4-bromo-5-methoxythiophene-2-carboxylate”, have been reported to possess a wide range of therapeutic properties . These include anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Material Science Applications
Thiophene derivatives are also used in the fabrication of light-emitting diodes in material science . This makes “Methyl 4-bromo-5-methoxythiophene-2-carboxylate” a potential candidate for use in the development of new materials for electronic devices .
Corrosion Inhibitors
Thiophene derivatives have been proven to be effective inhibitors of corrosion of metals . This suggests that “Methyl 4-bromo-5-methoxythiophene-2-carboxylate” could potentially be used in the development of new corrosion inhibitors .
Drug Design and Discovery
“Methyl 4-bromo-5-methoxythiophene-2-carboxylate”, as a thiophene derivative, can be used in the design and discovery of new drug molecules . Thiophene is considered to be a structural alert in medicinal chemistry, and it has made an indispensable anchor for medicinal chemists to produce combinatorial library and carry out exhaustive efforts in the search of lead molecules .
Commercially Available Drugs
Several commercially available drugs such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate and Benocyclidine also contain thiophene nucleus . This suggests that “Methyl 4-bromo-5-methoxythiophene-2-carboxylate” could potentially be used in the synthesis of new drugs .
properties
IUPAC Name |
methyl 4-bromo-5-methoxythiophene-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO3S/c1-10-6(9)5-3-4(8)7(11-2)12-5/h3H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOLKSVJLPJEAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(S1)C(=O)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromo-5-methoxythiophene-2-carboxylate |
Synthesis routes and methods
Procedure details
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